Cas no 881191-60-2 (3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)

3-(Pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-2-yl group and a piperazine moiety linked to a 2-(trifluoromethyl)benzoyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators, owing to its electron-rich aromatic systems and hydrogen-bonding capabilities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine linker offers flexibility for further derivatization. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and biochemical studies. The compound's balanced physicochemical properties suggest promise for optimizing pharmacokinetic profiles in lead optimization efforts.
3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine structure
881191-60-2 structure
商品名:3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine
CAS番号:881191-60-2
MF:C21H18F3N5O
メガワット:413.39573431015
CID:5979819
PubChem ID:11596773

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 化学的及び物理的性質

名前と識別子

    • 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine
    • [4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
    • AKOS024493189
    • AMS_CNC_ID-127864657
    • SCHEMBL2760886
    • SMSSF-0625554
    • F5040-0281
    • (4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
    • 881191-60-2
    • [4-(6-PYRIDIN-2-YLPYRIDAZIN-3-YL)PIPERAZIN-1-YL]-(2-TRIFLUOROMETHYLPHENYL)METHANONE
    • 3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
    • インチ: 1S/C21H18F3N5O/c22-21(23,24)16-6-2-1-5-15(16)20(30)29-13-11-28(12-14-29)19-9-8-18(26-27-19)17-7-3-4-10-25-17/h1-10H,11-14H2
    • InChIKey: XBXGLNBRQWUKER-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NN=C(C3=NC=CC=C3)C=C2)CC1)(C1=CC=CC=C1C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 413.14634470g/mol
  • どういたいしつりょう: 413.14634470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 3
  • 複雑さ: 582
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5040-0281-10mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
10mg
$79.0 2023-09-10
Life Chemicals
F5040-0281-25mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
25mg
$109.0 2023-09-10
Life Chemicals
F5040-0281-5μmol
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5040-0281-40mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
40mg
$140.0 2023-09-10
Life Chemicals
F5040-0281-100mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
100mg
$248.0 2023-09-10
Life Chemicals
F5040-0281-15mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
15mg
$89.0 2023-09-10
Life Chemicals
F5040-0281-50mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
50mg
$160.0 2023-09-10
Life Chemicals
F5040-0281-20mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
20mg
$99.0 2023-09-10
Life Chemicals
F5040-0281-5mg
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
5mg
$69.0 2023-09-10
Life Chemicals
F5040-0281-20μmol
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
881191-60-2
20μmol
$79.0 2023-09-10

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 関連文献

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazineに関する追加情報

Professional Introduction to Compound with CAS No. 881191-60-2 and Product Name: 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine

Compounds in the realm of pharmaceutical chemistry often exhibit remarkable potential due to their unique structural and functional properties. The compound with the CAS number 881191-60-2, specifically identified by the product name 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine, represents a fascinating example of such molecular design. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention in recent years for their diverse biological activities and therapeutic implications.

The structural framework of 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine incorporates several key pharmacophoric elements that contribute to its pharmacological profile. The presence of a pyridazine core, flanked by pyridine and piperazine moieties, creates a scaffold that is conducive to interactions with biological targets. The pyridazine ring, known for its stability and ability to engage in hydrogen bonding, serves as a central hub for molecular interactions. Additionally, the incorporation of a trifluoromethyl group into the benzoyl moiety enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for further development.

Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where the structural features of compounds are meticulously tailored to optimize their biological activity. The compound 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine exemplifies this approach, as its design is based on preclinical data suggesting interactions with specific enzymes and receptors involved in various disease pathways. For instance, studies have indicated that similar pyridazine derivatives exhibit inhibitory effects on certain kinases, which are implicated in cancer progression and inflammatory responses.

The role of computational chemistry in the development of novel therapeutic agents cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and mode of interaction between 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine and its potential targets. These simulations have provided valuable insights into how modifications to the molecular structure can fine-tune its pharmacological properties. For example, the substitution pattern around the pyridazine ring has been optimized to maximize binding interactions while minimizing off-target effects.

Experimental validation of these computational predictions has been crucial in assessing the potential of 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine as a lead compound. In vitro assays have demonstrated its efficacy in inhibiting specific enzymatic activities relevant to therapeutic intervention. Moreover, preliminary in vivo studies have shown promising results regarding its bioavailability and target engagement. These findings align with emerging research trends that emphasize the importance of multifaceted approaches in drug discovery, combining computational modeling with experimental validation.

The significance of heterocyclic compounds in pharmaceutical development cannot be overstated. Heterocycles are ubiquitous in biologically active molecules due to their ability to mimic natural product scaffolds and facilitate diverse chemical functionalities. The compound 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-y}lpyridazine is a testament to this principle, as its structure incorporates multiple heteroatom-containing rings that are known to enhance binding affinity and selectivity. The interplay between these heterocyclic moieties contributes to the compound's unique pharmacological profile, making it a compelling candidate for further exploration.

The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their pharmacokinetic properties. In 3-(pyridin-2-y l)-6-{4 - 2 - (trifluoromethyl)benzoylpiperazin - 1 - y}lpy ridazine, the trifluoromethyl group appended to the benzoyl moiety not only enhances lipophilicity but also influences metabolic stability. This modification is particularly important in drug development, as it can prolong the half-life of a compound and improve its overall efficacy. Recent literature has highlighted numerous examples where fluorinated derivatives have demonstrated superior pharmacological profiles compared to their non-fluorinated counterparts.

The future direction of research involving 3-(pyridin - 2 - y l)-6 - { 4 - 2 - (trifluoromethyl)benzoylpiperazin - 1 - y } l py ridazine lies in expanding its therapeutic applications through further optimization and clinical investigation. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to identify novel analogs with enhanced potency and reduced side effects. Additionally, exploring combination therapies involving this compound may unlock new treatment paradigms for complex diseases.

In conclusion,3-(pyridin - 2 - y l)-6-{4 - 2 -(trifluoromethyl)benzoylpiperazin - 1 - y } l py ridazine represents a promising entity in pharmaceutical chemistry due to its well-designed structure and demonstrated biological activity. Its development underscores the importance of integrating computational methods with experimental approaches to accelerate drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are poised to play a pivotal role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量